molecular formula C18H17F6N5O B2749623 1-(2-(Trifluoromethyl)phenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea CAS No. 2034405-15-5

1-(2-(Trifluoromethyl)phenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

Cat. No.: B2749623
CAS No.: 2034405-15-5
M. Wt: 433.358
InChI Key: OQUPMKXBKOIKNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of a trifluoromethyl-substituted aniline with a trifluoromethyl-substituted pyrimidine . The urea moiety is introduced through a piperidin-4-ylamine intermediate. Detailed synthetic routes and conditions are documented in the literature .


Molecular Structure Analysis

The molecular structure of Compound X consists of a central urea core , flanked by a trifluoromethylphenyl group and a trifluoromethylpyrimidine group. The piperidine ring is attached to the urea nitrogen. Crystallographic studies reveal the precise arrangement of atoms and bond angles .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The reaction of certain urea derivatives with methyl iodide and their X-ray crystallographic structures offer insights into the chemical behavior and structural characteristics of related compounds. These studies highlight the importance of trifluoromethyl groups in determining the stability and reactivity of urea derivatives (Jung et al., 2008).
  • Research on cyclocondensation reactions involving trifluoromethylated precursors with urea showcases the synthesis of novel pyrimidinones, underlining the versatility of these compounds in generating biologically active molecules (Bonacorso et al., 2003).

Biological Screening and Pharmacological Potential

  • Studies on novel pyrimidine derivatives have explored their pharmacological and biological screening, revealing potential anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. This indicates the therapeutic potential of these compounds in treating various diseases and conditions (Bhat et al., 2014).
  • The metabolism, excretion, and pharmacokinetics of related dipeptidyl peptidase inhibitors have been examined in detail, providing valuable information on the disposition of these compounds in biological systems and their potential applications in the treatment of diseases such as type 2 diabetes (Sharma et al., 2012).

Supramolecular Chemistry and Material Science

  • Research into the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding reveals the potential of these compounds in constructing supramolecular architectures and materials. This study demonstrates the significance of hydrogen bonding in the self-assembly processes of organic compounds (Beijer et al., 1998).

Therapeutic Applications

  • The synthesis and evaluation of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors highlight their potential as inhibitors of soluble epoxide hydrolase, with implications for the treatment of inflammatory pain and possibly other conditions. Such studies are instrumental in drug discovery and development processes (Rose et al., 2010).

Mechanism of Action

The exact mechanism of action for Compound X remains an active area of research. Preliminary studies suggest that it interacts with specific cellular targets, potentially modulating enzymes , receptors , or ion channels . Further investigations are needed to elucidate its precise mode of action .

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F6N5O/c19-17(20,21)12-3-1-2-4-13(12)28-16(30)27-11-5-7-29(8-6-11)15-9-14(18(22,23)24)25-10-26-15/h1-4,9-11H,5-8H2,(H2,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUPMKXBKOIKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F6N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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